molecular formula C14H22N2OS B14440551 N-(3-Hydroxypropyl)-N'-(2-methyl-1-phenylpropyl)thiourea CAS No. 74787-70-5

N-(3-Hydroxypropyl)-N'-(2-methyl-1-phenylpropyl)thiourea

Cat. No.: B14440551
CAS No.: 74787-70-5
M. Wt: 266.40 g/mol
InChI Key: BSYMIAGTQSNAKL-UHFFFAOYSA-N
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Description

N-(3-Hydroxypropyl)-N’-(2-methyl-1-phenylpropyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, may exhibit unique properties due to its specific molecular structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxypropyl)-N’-(2-methyl-1-phenylpropyl)thiourea typically involves the reaction of 3-hydroxypropylamine with 2-methyl-1-phenylpropyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems may enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxypropyl)-N’-(2-methyl-1-phenylpropyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Ethers or esters.

Scientific Research Applications

N-(3-Hydroxypropyl)-N’-(2-methyl-1-phenylpropyl)thiourea may have various scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(3-Hydroxypropyl)-N’-(2-methyl-1-phenylpropyl)thiourea would depend on its specific applications. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and thiourea groups may play crucial roles in these interactions, forming hydrogen bonds or coordinating with metal ions.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylthiourea: Known for its use in genetic studies and enzyme inhibition.

    N,N’-Diphenylthiourea: Used as a vulcanization accelerator in the rubber industry.

    N-(2-Hydroxyethyl)-N’-phenylthiourea: Investigated for its potential therapeutic properties.

Uniqueness

N-(3-Hydroxypropyl)-N’-(2-methyl-1-phenylpropyl)thiourea is unique due to its specific molecular structure, which may confer distinct chemical and biological properties

Properties

CAS No.

74787-70-5

Molecular Formula

C14H22N2OS

Molecular Weight

266.40 g/mol

IUPAC Name

1-(3-hydroxypropyl)-3-(2-methyl-1-phenylpropyl)thiourea

InChI

InChI=1S/C14H22N2OS/c1-11(2)13(12-7-4-3-5-8-12)16-14(18)15-9-6-10-17/h3-5,7-8,11,13,17H,6,9-10H2,1-2H3,(H2,15,16,18)

InChI Key

BSYMIAGTQSNAKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CC=C1)NC(=S)NCCCO

Origin of Product

United States

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